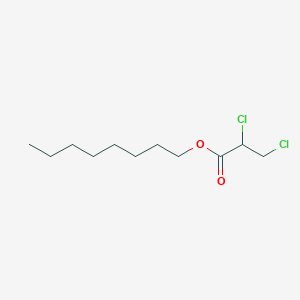

Octyl 2,3-dichloropropanoate

Description

Contextualization within Halogenated Organic Compounds and Esters

Octyl 2,3-dichloropropanoate is a member of both the halogenated organic compound and the ester families. Halogenated compounds are organic molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine). The presence of chlorine atoms on the propanoate backbone of this molecule places it within the category of organochlorine compounds. Esters are derivatives of carboxylic acids where the hydroxyl group of the acid is replaced by an alkoxy group. pearson.com In this case, this compound is the octyl ester of 2,3-dichloropropanoic acid. The combination of the dichloro-substituted acyl group and the long-chain octyl ester group suggests a molecule with a balance of polar and non-polar characteristics.

Significance of Dichlorinated Propanoates as Synthetic Intermediates

Dichlorinated propanoates, like their parent acid, 2,3-dichloropropanoic acid, are valuable synthetic intermediates. The two chlorine atoms at the α and β positions to the carbonyl group are susceptible to a variety of nucleophilic substitution and elimination reactions. This reactivity allows for the introduction of other functional groups, making these compounds versatile building blocks for more complex molecules. For instance, α,β-dihaloesters can be transformed into α,β-unsaturated esters through elimination reactions, which are themselves important precursors in many synthetic pathways. organic-chemistry.orgacs.org The presence of two chiral centers in 2,3-dichloropropanoates also makes them interesting substrates for stereoselective synthesis.

Overview of Structural Features and Stereochemical Considerations in this compound

The chemical structure of this compound consists of an eight-carbon alkyl chain (the octyl group) attached to the oxygen atom of a 2,3-dichloropropanoyl group. The core of the molecule's reactivity and stereochemistry lies in the 2,3-dichloropropanoyl moiety. The carbon atoms at positions 2 and 3 of the propanoate chain are both chiral centers, as they are each attached to four different groups.

Enantiomeric and Diastereomeric Forms of this compound

Due to the presence of two chiral centers, this compound can exist in four possible stereoisomeric forms. These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. libretexts.org

The four stereoisomers of this compound are:

(2R, 3R)-Octyl 2,3-dichloropropanoate

(2S, 3S)-Octyl 2,3-dichloropropanoate

(2R, 3S)-Octyl 2,3-dichloropropanoate

(2S, 3R)-Octyl 2,3-dichloropropanoate

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any of the (2R, 3R) or (2S, 3S) isomers and any of the (2R, 3S) or (2S, 3R) isomers is diastereomeric. It is important to note that the physical and chemical properties of enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules. Diastereomers, on the other hand, have different physical and chemical properties.

Interactive Data Table: Estimated Properties of this compound

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₁H₂₀Cl₂O₂ | Based on chemical structure |

| Molecular Weight | 255.18 g/mol | Calculated from the molecular formula |

| Boiling Point | > 200 °C | Estimated to be higher than related, smaller esters like methyl 2,3-dichloropropionate (boiling point ~170 °C) |

| Density | ~1.1 g/cm³ | Estimated to be slightly less dense than shorter chain analogs due to the longer alkyl chain |

| Solubility in Water | Low | The long octyl chain imparts significant hydrophobic character |

| LogP (Octanol-Water Partition Coefficient) | > 4 | Estimated based on the presence of the long alkyl chain, indicating a high affinity for non-polar environments |

Note: The values in this table are estimations based on the properties of analogous compounds and general chemical principles, as direct experimental data for this compound is not widely reported.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89876-50-6 |

|---|---|

Molecular Formula |

C11H20Cl2O2 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

octyl 2,3-dichloropropanoate |

InChI |

InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-7-8-15-11(14)10(13)9-12/h10H,2-9H2,1H3 |

InChI Key |

RULXXPWQQGHWJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Octyl 2,3 Dichloropropanoate and Analogues

Esterification Reactions Involving 2,3-Dichloropropionic Acid and 1-Octanol (B28484)

The direct esterification of 2,3-dichloropropionic acid with 1-octanol represents a fundamental approach to synthesizing octyl 2,3-dichloropropanoate. This reaction typically requires a catalyst to proceed at a reasonable rate. 2,3-Dichloropropionic acid is a known chemical intermediate that can undergo esterification. cymitquimica.com While specific studies on the direct esterification with 1-octanol are not extensively detailed in readily available literature, the principles of Fischer-Speier esterification are applicable. This process involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

In related research, the esterification of other carboxylic acids with octanol (B41247) has been studied. For instance, the enzymatic synthesis of octyl acetate (B1210297) and octyl cinnamate (B1238496) has been optimized, highlighting the importance of reaction parameters like temperature and molar ratios. openmicrobiologyjournal.commdpi.com While the specific catalysts and conditions would differ for a non-enzymatic chemical synthesis of this compound, these studies underscore the feasibility of forming octyl esters.

Approaches from 2,3-Dichloropropionyl Halides (e.g., 2,3-Dichloropropionyl Chloride)

A common and effective method for preparing esters is the reaction of an alcohol with an acyl halide. In this case, 2,3-dichloropropionyl chloride would be reacted with 1-octanol. This method is often preferred over direct esterification as it is typically faster and not an equilibrium process, often leading to higher yields. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

The precursor, 2,3-dichloropropionyl chloride, can be synthesized from 2,3-dichloropropionic acid. guidechem.com While specific examples detailing the reaction of 2,3-dichloropropionyl chloride with 1-octanol are not prevalent, the synthesis of other esters from acid chlorides is a well-established and widely used transformation in organic chemistry. orgsyn.org For example, the synthesis of various esters has been achieved using acyl chlorides and halohydrocarbons with cesium carbonate as an oxygen source. organic-chemistry.org

Derivatization from 2,3-Dichloropropionitrile (B1359809) Precursors

Another synthetic avenue involves the use of 2,3-dichloropropionitrile as a starting material. This method requires a two-step process: hydrolysis of the nitrile to the corresponding carboxylic acid or a direct alcoholysis to the ester.

Conversion Pathways and Reaction Conditions

The synthesis of 2,3-dichloropropionitrile can be achieved through the chlorination of acrylonitrile. google.com Once obtained, the nitrile group can be converted to an ester. One pathway involves the hydrolysis of the nitrile to 2,3-dichloropropionic acid, which can then be esterified with 1-octanol as described in section 2.1. Alternatively, direct alcoholysis of the nitrile in the presence of an acid catalyst and an alcohol (in this case, 1-octanol) can yield the desired ester directly. This process, known as the Pinner reaction, typically involves bubbling dry hydrogen chloride gas through a solution of the nitrile in the alcohol.

Investigation of Yield Optimization and Steric Hindrance Effects in Octyl Ester Synthesis

When synthesizing octyl esters, the chain length of the alcohol can influence reaction rates and yields due to steric hindrance. In the synthesis of other long-chain esters, it has been observed that increasing the carbon chain of fatty alcohols can lead to a decrease in conversion rates. acs.org This is attributed to the increased steric bulk around the reactive center, which can impede the approach of the nucleophilic alcohol.

Optimizing the yield for the synthesis of this compound would involve careful control of reaction conditions such as temperature, reaction time, and the molar ratio of reactants. For instance, in the enzymatic synthesis of octyl acetate, a 1:1 molar ratio of vinyl acetate to octanol was found to be optimal, with higher concentrations of octanol leading to a decrease in yield, possibly due to steric hindrance at the catalytic site. openmicrobiologyjournal.com Similarly, in the synthesis of octyl cinnamate, response surface methodology was used to determine the optimal conditions for maximizing the yield. mdpi.com These principles of optimization and the consideration of steric effects would be directly applicable to the synthesis of this compound.

Catalytic Systems for the Synthesis of Dichloropropanoate Esters

Various catalytic systems can be employed to facilitate the synthesis of dichloropropanoate esters, aiming for higher efficiency, selectivity, and more environmentally benign processes.

Application of Ionic Liquid Catalysis for Environmentally Favorable Synthesis

Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents and can also function as catalysts in esterification reactions. scispace.com Their low vapor pressure, thermal stability, and potential for recyclability make them attractive for sustainable chemical synthesis. mdpi.com

In the context of dichloropropanoate ester synthesis, ionic liquids can be used as both the solvent and the catalyst. For example, the synthesis of 2,3-dichloropropionitrile, a precursor to the target ester, has been reported using an ionic liquid as a catalyst and reaction solvent, leading to high conversion rates and good selectivity. google.com Furthermore, ionic liquids have been successfully used in the synthesis of various other esters, including sugar fatty acid esters and organic carbonates. beilstein-journals.orgrsc.org Chitosan-supported ionic liquids have also been developed as heterogeneous catalysts for esterification, offering easy separation and reusability. nih.gov The application of such catalytic systems to the esterification of 2,3-dichloropropionic acid with 1-octanol could offer a more sustainable route to the desired product.

Pyridine-Catalyzed Approaches and Process Parameters

The synthesis of α,β-dichloropropionic acid esters, including this compound, can be effectively achieved through the direct chlorination of the corresponding acrylic ester in the presence of a weak N-heterocyclic base catalyst, such as pyridine (B92270). google.com This method involves the addition of chlorine across the double bond of an acrylic ester. The reaction is significantly accelerated by the use of a tertiary N-heterocyclic base catalyst. google.com

The general reaction for the synthesis of this compound via this method is:

Octyl Acrylate (B77674) + Cl₂ → (Pyridine) → this compound

Research outlined in patent literature demonstrates this process for analogous esters, such as methyl 2,3-dichloropropionate. The process parameters from this synthesis are considered representative for the preparation of other alkyl esters like the octyl analogue. google.com The catalyst, typically pyridine, is used in concentrations ranging from approximately 1.5% to 6.5% by weight based on the weight of the acrylic ester. google.com Other weak N-heterocyclic bases with a dissociation constant in water at 25°C of 10⁻⁸ to 10⁻¹² are also effective, including picoline and quinoline. google.com

The process parameters for the pyridine-catalyzed chlorination of acrylic esters are summarized in the table below, based on the synthesis of methyl 2,3-dichloropropionate as a model.

| Parameter | Value/Range | Notes |

|---|---|---|

| Reactants | Acrylic Ester, Chlorine | The ester used is octyl acrylate for the target compound. |

| Catalyst | Pyridine or other weak N-heterocyclic bases (e.g., picoline, quinoline) | Catalyst must have a tertiary heterocyclic nitrogen. |

| Catalyst Concentration | ~1.5% to 6.5% by weight of the acrylic ester | Examples show 2% and 3% concentrations being effective. |

| Reaction Temperature | ~50°C to 100°C | A continuous process example was run at 90°C. |

| Reaction Time (Continuous) | ~9 minutes | For a specific continuous reactor setup. |

| Yield (Chlorination Step) | 92% - 96% | Dependent on catalyst concentration. |

| Yield (Overall Purified) | 85% - 88% | After washing and distillation steps. |

Comparative Analysis of Synthetic Routes and Efficiencies for this compound

Several synthetic pathways can be employed for the production of this compound. The selection of a specific route depends on factors such as precursor availability, desired yield, and process scalability. The primary methods include the direct chlorination of octyl acrylate, the esterification of 2,3-dichloropropionic acid, and the acylation of 1-octanol with 2,3-dichloropropionyl chloride.

Route A: Direct Pyridine-Catalyzed Chlorination of Octyl Acrylate As detailed in the previous section, this method involves the direct addition of chlorine to octyl acrylate using pyridine as a catalyst. google.com It is a direct, one-step addition reaction that can be highly efficient, particularly in a continuous process setup, with reported yields for analogous esters reaching up to 96%. google.com

Route B: Fischer Esterification of 2,3-Dichloropropionic Acid This classical esterification method involves reacting 2,3-dichloropropionic acid with 1-octanol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The reaction is reversible, and to achieve high yields, the water produced during the reaction must be removed, typically through azeotropic distillation. While a common and well-established technique, Fischer esterification may provide moderate to good yields and often requires longer reaction times and product purification to remove the acid catalyst and unreacted starting materials. youtube.com

Route C: Acylation of 1-Octanol with 2,3-Dichloropropionyl Chloride This route utilizes a more reactive derivative of the carboxylic acid, 2,3-dichloropropionyl chloride, which reacts readily with 1-octanol to form the desired ester. youtube.com This reaction is generally rapid and high-yielding. It can be performed without a catalyst, although a non-nucleophilic base like pyridine is often added to neutralize the hydrochloric acid byproduct. youtube.com The main drawback is the need for an additional synthetic step to prepare the 2,3-dichloropropionyl chloride from the corresponding carboxylic acid, for example, by using thionyl chloride. youtube.com

The following table provides a comparative overview of these synthetic routes.

| Feature | Route A: Direct Chlorination | Route B: Fischer Esterification | Route C: Acylation with Acid Chloride |

|---|---|---|---|

| Primary Precursors | Octyl Acrylate, Chlorine Gas | 2,3-Dichloropropionic Acid, 1-Octanol | 2,3-Dichloropropionyl Chloride, 1-Octanol |

| Reaction Type | Electrophilic Addition | Acid-Catalyzed Esterification | Nucleophilic Acyl Substitution |

| Catalyst | Pyridine (or similar N-heterocycle) google.com | Strong Acid (e.g., H₂SO₄) youtube.com | None required, but a base (e.g., Pyridine) is often used as an HCl scavenger. youtube.com |

| Reaction Conditions | Elevated temperatures (e.g., 90°C). google.com Continuous or batch process. | Heating with water removal. Reversible reaction. | Often exothermic, can be run at or below room temperature. Irreversible. |

| Typical Efficiency/Yield | High (85-96%) google.com | Moderate to Good (variable, depends on equilibrium) | Very High (often >95%) |

| Advantages | Direct, one-step synthesis from acrylate. High throughput in a continuous process. google.com | Uses common reagents. Well-established method. | Fast, high-yielding, and irreversible reaction. youtube.com |

| Disadvantages | Requires handling of chlorine gas. | Reversible equilibrium limits yield. Requires water removal and catalyst neutralization. youtube.com | Requires prior synthesis of the highly reactive and corrosive acid chloride. |

Chemical Reactivity and Transformation Mechanisms of Octyl 2,3 Dichloropropanoate

Nucleophilic Substitution Reactions at the Chlorinated Carbon Centers

Nucleophilic substitution reactions on Octyl 2,3-dichloropropanoate involve the displacement of a chloride ion by a nucleophile. wikipedia.org The molecule possesses two electrophilic carbon centers susceptible to such attacks: the primary carbon at the C3 position and the secondary carbon at the C2 position. The reaction mechanism, whether S(_N)1 or S(_N)2, is heavily influenced by the substrate structure, nucleophile, leaving group, and solvent. wikipedia.org For primary and secondary alkyl halides like this, the S(_N)2 mechanism is generally favored. nih.gov This mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. wikipedia.org

Reaction via the S(_N)2 pathway is sensitive to steric hindrance. nih.gov Consequently, nucleophilic attack is generally more facile at the less sterically hindered primary C3 carbon compared to the secondary C2 carbon. The electrophilicity of these carbons is also enhanced by the electron-withdrawing effect of the adjacent chlorine atom and the ester group.

Investigation of Stereochemical Outcomes in Substitution Processes

The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of its mechanism. The C2 carbon of this compound is a chiral center.

S(_N)2 Mechanism : Should substitution occur at the C2 center via an S(_N)2 pathway, it would proceed with a backside attack by the nucleophile. This results in an inversion of the stereochemical configuration at the C2 carbon, a phenomenon known as the Walden inversion. nih.gov

S(_N)1 Mechanism : An S(_N)1 reaction, which involves the formation of a planar carbocation intermediate, is less likely but would lead to racemization, producing a mixture of both stereoisomers.

Given the nature of the substrate, any nucleophilic substitution at the C2 position is expected to proceed with inversion of configuration.

Elimination Reactions Leading to Unsaturated Esters

This compound can undergo elimination reactions to form unsaturated esters. Two primary pathways are possible: dehydrochlorination (loss of HCl) and reductive elimination (loss of Cl(_2)). A study on analogous 3-aryl-2,3-dihalopropanoates demonstrated that both dehydrohalogenation and reductive elimination are competing pathways, with the specific outcome depending on the substrate and reaction conditions. organic-chemistry.org For this compound, treatment with a base can induce dehydrochlorination to yield octyl 2-chloro-2-propenoate. Alternatively, certain reagents can promote the reductive elimination of both chlorine atoms to form octyl acrylate (B77674).

Base-Mediated Elimination Mechanisms

In the presence of a strong base, such as a sodium alkoxide (NaOR), this compound is expected to undergo elimination primarily through the bimolecular elimination (E2) mechanism. iitk.ac.in

The E2 mechanism is a single-step process where the base abstracts a proton while the leaving group departs simultaneously, forming a double bond. iitk.ac.in Key characteristics of this mechanism include:

Kinetics : The reaction follows second-order kinetics, as the rate depends on the concentration of both the substrate and the base. iitk.ac.in

Base Strength : Strong, non-bulky bases favor the E2 pathway. iitk.ac.in

Stereochemistry : The reaction requires a specific geometry where the abstracted proton and the leaving group are in an anti-periplanar conformation (180° apart). iitk.ac.in

For this compound, the most acidic proton is on the C2 carbon, being alpha to the ester carbonyl. A base can abstract this proton, followed by the elimination of the chloride ion from the C3 position to yield Octyl 2-chloro-2-propenoate. The use of sterically hindered or "bulky" bases can influence the regioselectivity of elimination reactions, often favoring the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) product due to steric hindrance. masterorganicchemistry.com

Table 1: Factors Influencing E2 Reactions

| Factor | Influence on E2 Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Base | Rate increases with base strength (e.g., OH⁻, OR⁻). | The base appears in the rate-determining step. | iitk.ac.in |

| Substrate | More substituted alkyl halides react faster. | The transition state has alkene character and is stabilized by substitution. | iitk.ac.in |

| Leaving Group | Better leaving groups increase the rate (R-I > R-Br > R-Cl). | The C-LG bond is partially broken in the transition state. | iitk.ac.in |

| Solvent | Favored by polar aprotic solvents. | These solvents solvate the cation of the base but not the anion, increasing its nucleophilicity/basicity. | iitk.ac.in |

Hydrolysis of the Ester Linkage

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2,3-dichloropropanoic acid and 1-octanol (B28484). This transformation can be catalyzed by either acid or base. libretexts.org The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester with a dilute aqueous acid (e.g., H(_2)SO(_4)). libretexts.org To drive the equilibrium towards the products, an excess of water is used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. libretexts.orgmasterorganicchemistry.com It is the more common laboratory method for ester hydrolysis. libretexts.org

Kinetic Studies of Hydrolytic Degradation

The rate of hydrolysis of this compound is influenced by factors such as pH and temperature. Kinetic studies on related chlorinated esters provide insight into the expected behavior. ias.ac.in

Acidic conditions : The rate expression is rate = k[ester][H+]. docbrown.info

Basic conditions : The rate expression is rate = k[ester][OH-]. docbrown.info

The presence of electron-withdrawing chlorine atoms on the acyl portion of the ester influences the electrophilicity of the carbonyl carbon. This generally leads to an increased rate of hydrolysis compared to non-halogenated analogues, as the carbonyl carbon becomes more susceptible to nucleophilic attack. ias.ac.in However, the interplay of inductive (-I) and resonance (+T) effects of the halogens can create complex trends in reactivity and activation energy. ias.ac.in For instance, in a study of halogeno acetates, the rate of hydrolysis was found to decrease from chloro- to iodo-derivatives, which was attributed to the balance of these opposing electronic effects on the stability of the reaction's transition state. ias.ac.in

Enzyme-Catalyzed Transformations and Biocatalysis

Biocatalysis offers a green and highly selective alternative for the transformation of compounds like this compound. Enzymes such as lipases and dehalogenases are particularly relevant. harvard.eduresearchgate.net

Lipase-Catalyzed Hydrolysis : Lipases are enzymes that catalyze the hydrolysis of ester bonds. nih.gov They are widely used in organic synthesis for their high chemo-, regio-, and enantioselectivity. mdpi.com A lipase (B570770), such as one from Candida antarctica (Lipase B), could be employed to selectively hydrolyze the ester linkage of this compound to produce 1-octanol and 2,3-dichloropropanoic acid, often under mild conditions. mdpi.comnih.gov

Enzymatic Dehalogenation : Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds. nih.gov Microbial dehalogenases have been identified that can act on chlorinated alkanoic acids. researchgate.net For example, a dehalogenase from Methylobacterium sp. has been shown to convert 2,2-dichloropropionic acid into pyruvate. academicjournals.org It is plausible that following enzymatic hydrolysis of the ester, the resulting 2,3-dichloropropanoic acid could be a substrate for a similar dehalogenase, leading to its complete degradation. academicjournals.org

Table 2: Properties of DehE Dehalogenase from Methylobacterium sp. HJ1

| Property | Value/Observation | Reference |

|---|---|---|

| Optimal pH | 7.2 | academicjournals.org |

| Optimal Temperature | 35°C | academicjournals.org |

| Key Substrates | 2,2-dichloropropionic acid, D,L-2-chloropropionic acid | academicjournals.org |

| Products | Pyruvate (from 2,2-dichloropropionic acid), Lactate (from D,L-2-chloropropionic acid) | academicjournals.org |

| Inhibitors | Inhibited by HgSO₄, but not by EDTA or N-ethylmaleimide. | academicjournals.org |

Stereoselective Hydrolysis of Chlorinated Octyl Esters by Lipases (e.g., Candida rugosa Lipase)

The enzymatic hydrolysis of chlorinated esters, such as this compound, using lipases has garnered significant interest due to the high stereoselectivity these biocatalysts can exhibit. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that, in their natural role, catalyze the hydrolysis of triglycerides. nih.gov Their application in synthetic chemistry stems from their ability to perform enantioselective and regioselective reactions. core.ac.uk Candida rugosa lipase (CRL) is a particularly noteworthy lipase in this context, widely recognized for its broad substrate specificity and its capacity to catalyze various reactions including hydrolysis, esterification, and transesterification. researchgate.net

The catalytic action of CRL occurs at an oil-water interface and involves a catalytic triad (B1167595) of amino acids: serine, histidine, and glutamic acid. researchgate.net The mechanism is initiated by a nucleophilic attack from the serine residue on the carbonyl carbon of the ester substrate. This process is associated with a conformational change in the lipase, often referred to as interfacial activation, where a "lid" or "flap" covering the active site moves to allow substrate access. core.ac.ukresearchgate.net

In the context of chlorinated octyl esters, the stereoselectivity of the hydrolysis is a critical aspect. Lipases can preferentially hydrolyze one enantiomer over the other in a racemic mixture, leading to the kinetic resolution of the substrate. This selectivity is governed by the specific interactions between the substrate and the amino acid residues within the active site of the enzyme. d-nb.info For secondary alcohols, a general rule suggests that the enantiomeric discrimination by lipases is primarily based on the relative size of the substituents at the stereocenter. d-nb.info

Research on the hydrolysis of various esters by Candida rugosa lipase has demonstrated its effectiveness. For instance, in the hydrolysis of tuna fish oil, CRL achieved 80.1% hydrolysis over 24 hours. niscpr.res.in While this specific study did not involve chlorinated esters, it highlights the robust hydrolytic activity of CRL. The stereoselectivity of lipases has been explored with various substrates. For example, studies on the hydrolysis of racemic 2-octylthiol acetate (B1210297) showed that the R-form was preferentially hydrolyzed. researchgate.net This enantiopreference is a key feature that can be exploited for the production of optically pure compounds.

The general reaction for the hydrolysis of an ester by a lipase can be represented as:

R-COOR' + H₂O --(Lipase)--> R-COOH + R'-OH

In the case of this compound, the reaction would be:

CH₂Cl-CHCl-COO-C₈H₁₇ + H₂O --(Candida rugosa Lipase)--> CH₂Cl-CHCl-COOH + C₈H₁₇OH

The stereoselectivity of this reaction would result in the preferential formation of one enantiomer of 2,3-dichloropropanoic acid and the corresponding enrichment of the unreacted this compound in the other enantiomer.

Table 1: Factors Influencing Candida rugosa Lipase Activity

| Parameter | Optimal Condition/Observation | Source |

| pH | 7-10 for stereoselective hydrolysis of esters | novonesis.com |

| Temperature | 30-50°C for stereoselective hydrolysis of esters | novonesis.com |

| Solvent | Works well in both aqueous and organic solvents | novonesis.com |

| Substrate Specificity | Broad, acts on a variety of esters | researchgate.net |

| Reaction Type | Hydrolysis, esterification, transesterification | researchgate.net |

Exploration of Enzyme Specificity and Enantiospecificity for this compound

The specificity and enantiospecificity of lipases, particularly Candida rugosa lipase (CRL), are pivotal for their application in the kinetic resolution of chiral compounds like this compound. Enzyme specificity refers to the ability of an enzyme to catalyze a reaction with a limited range of substrates, while enantiospecificity is the preference for one enantiomer over the other.

Candida rugosa lipase is, in fact, a mixture of several isoenzymes (LIP1-LIP5 being the most common), each potentially having different substrate specificities and hydrophobicities. core.ac.ukresearchgate.net This variation can influence the enzyme's performance in different reaction media and with different substrates. For example, the more hydrophobic isoenzyme A of CRL has shown to be a better biocatalyst in reverse micelles. core.ac.uk

The enantiospecificity of a lipase is dictated by the three-dimensional structure of its active site. The substrate must fit into the active site in a specific orientation for catalysis to occur efficiently. For chiral substrates, the two enantiomers will have different binding affinities and/or reaction rates due to the asymmetric nature of the active site. This difference in interaction leads to the observed enantioselectivity. d-nb.info

Molecular modeling studies have been employed to understand the structural basis of stereoselectivity in CRL-catalyzed hydrolysis. d-nb.info These studies often involve docking the substrate into the enzyme's active site and analyzing the interactions. The prediction of stereopreference is often based on the relative sizes of the substituents at the chiral center of the substrate. d-nb.info

Table 2: General Enantioselectivity of Lipases on Various Ester Substrates

| Lipase Source | Substrate | Preferred Enantiomer/Position | Enantiomeric Excess (e.e.) / Observation | Source |

| Human Gastric Lipase | Trioctanoin | sn-3 position | 54% | nih.gov |

| Rabbit Gastric Lipase | Trioctanoin | sn-3 position | 70% | nih.gov |

| Human Gastric Lipase | Triolein | sn-3 position | 74% | nih.gov |

| Rabbit Gastric Lipase | Triolein | sn-3 position | 47% | nih.gov |

| Porcine Pancreatic Lipase | Trioctanoin | - | 3% | nih.gov |

| Porcine Pancreatic Lipase | Triolein | - | 8% | nih.gov |

| Various Lipases | Racemic 2-octylthiol acetate | R-form | 6-99% | researchgate.net |

Other Mechanistic Pathways and Novel Derivatizations

Beyond enzymatic hydrolysis, the chemical reactivity of this compound can be explored through various other mechanistic pathways, leading to novel derivatizations. The presence of two chlorine atoms and an ester functional group provides multiple sites for chemical modification.

One potential pathway is nucleophilic substitution , where the chlorine atoms can be displaced by other nucleophiles. This could lead to a wide range of derivatives with different functional groups. The reactivity of the chlorine atoms would depend on their position (α or β to the carbonyl group) and the reaction conditions.

Another avenue for derivatization is through reactions involving the ester group . Besides hydrolysis, transesterification with different alcohols can be performed, either chemically or enzymatically, to produce other 2,3-dichloropropanoate esters. Aminolysis , the reaction with amines, would yield the corresponding amides.

The development of novel derivatives of haloalkanoic acids is often driven by the search for compounds with specific biological activities or for their use as building blocks in organic synthesis. For instance, various pesticide chemicals are derived from chlorinated precursors. epa.gov

While specific examples of novel derivatizations of this compound were not found in the search results, the general reactivity of similar compounds suggests possibilities. For example, the synthesis of novel 2-amino-3-cyano-4H-pyran derivatives involves a one-pot three-component cyclocondensation reaction. science.gov Although this is not a direct derivatization of this compound, it illustrates the type of complex molecular structures that can be built from functionalized starting materials.

Furthermore, the environmental degradation of chlorinated compounds can proceed through various routes, including biological, chemical, and photochemical pathways. epa.gov Understanding these pathways can provide insights into potential transformation reactions that could be adapted for synthetic purposes.

Advanced Spectroscopic Characterization Methodologies for Octyl 2,3 Dichloropropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Octyl 2,3-dichloropropanoate, the various protons in the molecule would exhibit distinct chemical shifts and coupling patterns. The spectrum would be characterized by signals corresponding to the octyl chain and the dichloropropanoyl moiety.

The terminal methyl group (CH₃) of the octyl chain is expected to appear as a triplet at approximately 0.8-0.9 ppm. The methylene (B1212753) groups (CH₂) of the octyl chain would produce a complex multiplet in the region of 1.2-1.8 ppm. The methylene group attached to the ester oxygen (-OCH₂-) would be deshielded and is anticipated to resonate as a triplet around 4.1-4.3 ppm.

For the dichloropropanoyl portion, the methine proton (-CHCl-) and the methylene protons (-CH₂Cl) would show characteristic shifts. The methine proton at the C2 position, being adjacent to both a chlorine atom and the carbonyl group, would be significantly deshielded, likely appearing as a triplet around 4.5-4.7 ppm. The diastereotopic protons of the methylene group at the C3 position, adjacent to a chlorine atom, would likely appear as two separate doublets of doublets in the range of 3.8-4.2 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Octyl CH₃ | 0.85 | Triplet | ~7.0 |

| Octyl (CH₂)₅ | 1.2-1.4 | Multiplet | - |

| Octyl -CH₂-CH₂-O- | 1.6-1.8 | Quintet | ~7.5 |

| -OCH₂- (Octyl) | 4.20 | Triplet | ~6.8 |

| -CHCl- | 4.60 | Triplet | ~6.5 |

| -CH₂Cl | 3.9-4.1 | Multiplet/AB quartet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The carbonyl carbon (C=O) of the ester is expected to have a chemical shift in the range of 168-172 ppm. The carbons of the octyl chain would appear in the upfield region, with the terminal methyl carbon at approximately 14 ppm and the other methylene carbons between 22 and 32 ppm. The carbon attached to the ester oxygen (-OCH₂-) would be found around 65-68 ppm.

For the dichloropropanoyl moiety, the carbon bearing two chlorine atoms (-CHCl-) would be significantly deshielded, with an expected chemical shift around 60-65 ppm. The methylene carbon attached to a chlorine atom (-CH₂Cl) would resonate in the 45-50 ppm region.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 170.0 |

| -OCH₂- (Octyl) | 66.5 |

| -CHCl- | 62.0 |

| -CH₂Cl | 48.0 |

| Octyl C3-C7 | 22.5-31.5 |

| Octyl C2 | 25.8 |

| Octyl C8 (CH₃) | 14.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the -OCH₂- protons of the octyl group and the adjacent methylene protons. youtube.comgithub.io It would also confirm the coupling between the -CHCl- proton and the -CH₂Cl protons of the propanoyl chain. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduustc.edu.cn The HSQC spectrum would link each proton signal to its corresponding carbon signal, for example, the proton at ~4.20 ppm to the carbon at ~66.5 ppm (-OCH₂-). researchgate.netcolumbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce strong bands in the 1150-1250 cm⁻¹ range. spectroscopyonline.com

The C-H stretching vibrations of the alkyl groups (the octyl chain and the propanoyl backbone) would be observed as sharp peaks in the 2850-3000 cm⁻¹ region. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, and can be complex due to conformational isomers.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Alkyl) Stretch | 2850-2960 | Medium-Strong |

| C=O (Ester) Stretch | 1740-1750 | Strong |

| C-O (Ester) Stretch | 1150-1250 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. savemyexams.com

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed in an approximate ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound.

Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. The fragmentation of the octyl chain would lead to a series of peaks separated by 14 mass units (CH₂). libretexts.org A prominent fragment would likely be the loss of the octoxy radical (-OC₈H₁₇) to form the 2,3-dichloropropanoyl cation. Another significant fragmentation would be the cleavage of the C-C bond adjacent to the carbonyl group.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion and its fragments with high precision. This data can be used to determine the elemental composition of the ions, providing unequivocal confirmation of the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the definitive structural elucidation of chemical compounds. nationalmaglab.org The process involves multiple stages of mass analysis, typically separated by a step of ion fragmentation. In the context of this compound, MS/MS provides unambiguous confirmation of its molecular structure by breaking down a selected precursor ion—the intact ionized molecule—into smaller, characteristic product ions.

The analysis begins with the ionization of the this compound molecule, followed by the selection of its corresponding molecular ion (the precursor ion) in the first mass analyzer (MS1). This isolated precursor ion is then directed into a collision cell, where it is subjected to fragmentation through collision-induced dissociation (CID) with an inert gas like nitrogen or argon. chalcogen.ro The resulting fragment ions (product ions) are then separated and detected by a second mass analyzer (MS2). nationalmaglab.org

The fragmentation pattern is highly specific to the compound's structure. For this compound, key fragmentation pathways would include the cleavage of the ester bond, leading to the loss of the octyl group or the octene molecule, and the characteristic losses of chlorine atoms or hydrogen chloride (HCl). By analyzing the mass-to-charge ratios (m/z) of these product ions, a detailed structural fingerprint is obtained, confirming the connectivity of the dichloropropanoyl moiety and the octyl chain. This method is crucial for distinguishing it from isomers and other related compounds. The specificity of the fragmentation pattern established through MS/MS is essential for the structural identification of esterified compounds. chalcogen.ro

Table 1: Representative MS/MS Fragmentation Data for this compound This table presents hypothetical data based on established fragmentation principles for structurally similar compounds.

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Proposed Fragment Identity |

|---|---|---|---|

| [M+H]⁺ | Low | [M-C₈H₁₆]⁺ | Loss of octene |

| [M+H]⁺ | Medium | [M-C₈H₁₇O]⁺ | Loss of octoxy radical |

| [M+H]⁺ | Medium | [M+H-HCl]⁺ | Loss of hydrogen chloride |

| [M+H]⁺ | High | [C₃H₄Cl₂O]⁺ | Dichloropropionyl cation |

| [M+H]⁺ | High | [C₈H₁₇]⁺ | Octyl cation |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating components from a mixture and assessing the purity of a substance. For a semivolatile organic compound like this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant and powerful techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semivolatile compounds, making it ideally suited for this compound. mdpi.com The methodology combines the superior separation capability of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. restek.com

In a typical GC-MS analysis, the sample extract is injected into the GC system, where it is vaporized. The gaseous analytes are then carried by an inert gas (e.g., helium) through a long, thin capillary column. nih.gov For a compound like this compound, a column with a nonpolar or mid-polarity stationary phase (e.g., a 5% phenyl-methylpolysiloxane) is generally effective. The column is housed in an oven that follows a programmed temperature gradient, starting at a lower temperature and ramping up, to separate compounds based on their boiling points and interactions with the stationary phase. mdpi.com

As each separated component elutes from the column, it enters the ion source of the mass spectrometer. There, it is ionized, most commonly by electron ionization (EI), which fragments the molecule in a reproducible and characteristic manner. The mass spectrometer then detects these fragments, producing a mass spectrum that serves as a chemical fingerprint. The retention time from the GC provides one level of identification, while the mass spectrum provides definitive structural information, allowing for both the quantification of the target compound and the tentative identification of impurities in the sample. mdpi.com The combination of retention time and mass spectral data makes GC-MS a robust tool for purity assessment. restek.com

Table 2: Typical GC-MS Parameters for Analysis of this compound This table outlines a representative method based on standard procedures for semivolatile organic compounds. mdpi.comrestek.comnih.gov

| Parameter | Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (or Split 20:1 for higher concentrations) |

| Oven Program | Initial 70 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-450 m/z |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used for the identification, quantification, and purification of individual components in a mixture. ijrpr.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. ijrpr.com

For a relatively nonpolar ester like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate approach. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. nih.govwur.nl When a sample mixture is passed through the column, nonpolar compounds like this compound interact more strongly with the nonpolar stationary phase and are retained longer than more polar impurities.

The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. scribd.com Gradient elution, where the proportion of the organic solvent is gradually increased, is particularly effective for analyzing complex mixtures containing compounds with a wide range of polarities. scribd.com

A key consideration for the HPLC analysis of this compound is detection. Since the compound lacks a strong chromophore, detection using a standard UV-Vis detector may offer low sensitivity. jfda-online.com While detection at low wavelengths (~210 nm) might be possible due to the carbonyl group in the ester, it is often non-specific. Therefore, coupling the HPLC system to a mass spectrometer (LC-MS) or using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would provide the necessary sensitivity and selectivity for accurate purity assessment and mixture analysis.

Table 3: Representative HPLC Conditions for Analysis of this compound This table describes a hypothetical method based on common practices for analyzing nonpolar analytes. nih.govwur.nljfda-online.com

| Parameter | Condition |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 60% B, increase to 100% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) |

| Injection Volume | 10 µL |

Theoretical and Computational Studies of Octyl 2,3 Dichloropropanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic structure of a compound like octyl 2,3-dichloropropanoate. nrel.govunige.ch These calculations, often employing methods like Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. nrel.govsydney.edu.au

For this compound, key parameters for investigation would include the C-Cl bond lengths, the C=O bond length of the ester group, and the conformation of the octyl chain. Different levels of theory and basis sets, such as B3LYP/6-31G(d,p), can be used to achieve a balance between computational cost and accuracy. smu.edu The results of these calculations can reveal the most stable geometric arrangement of the atoms.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be elucidated. nrel.gov This information is crucial for understanding the molecule's reactivity, as the HOMO-LUMO gap can indicate its kinetic stability and the sites most susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Geometrical Parameters for this compound from Quantum Chemical Calculations

| Parameter | Predicted Value (Angstroms/Degrees) |

| C-Cl Bond Length (C2) | 1.78 |

| C-Cl Bond Length (C3) | 1.79 |

| C=O Bond Length | 1.21 |

| C-O (Ester) Bond Length | 1.35 |

| O-C (Octyl) Bond Length | 1.45 |

| Cl-C2-C3-Cl Dihedral Angle | Variable (conformational dependence) |

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. smu.edursc.orgmdpi.com For this compound, potential reactions for study could include nucleophilic substitution at the chlorinated carbons or hydrolysis of the ester group.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the associated energy barriers. mdpi.com This allows for the determination of the most likely reaction pathway and the kinetics of the reaction. rsc.org For instance, the substitution of a chlorine atom could proceed via an SN1 or SN2 mechanism, and computational modeling can help distinguish between these pathways by calculating the energies of the respective transition states and intermediates.

The Unified Reaction Valley Approach (URVA) is one method that can be used to analyze the reaction mechanism in terms of reaction phases, revealing the sequence of bond breaking and forming events. smu.edu

Conformational Analysis and Energy Minimization Studies

The flexibility of the octyl chain in this compound means that the molecule can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers, which are those at the energy minima on the potential energy surface. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti (extended octyl chain) | 0.00 | 60 |

| Gauche 1 | 0.50 | 25 |

| Gauche 2 | 0.80 | 15 |

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve many more conformers.

Molecular Dynamics Simulations for Solvent Interactions and Stability

MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. frontiersin.org For example, in an aqueous environment, the hydrophobic octyl chain would likely adopt a more compact conformation to minimize its contact with water. The stability of the compound can also be assessed by monitoring for any chemical reactions, such as hydrolysis, that might occur during the simulation, although this often requires the use of reactive force fields. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a statistical relationship between the chemical structure of a series of compounds and their reactivity. mdpi.comnih.govnih.gov While a QSRR study would require data for a set of related compounds, the principles can be applied to predict the reactivity of this compound.

In a QSRR study, various molecular descriptors are calculated for each compound. These descriptors can be based on topology, geometry, or electronic structure. mdpi.com A mathematical model is then developed to correlate these descriptors with an experimentally determined reactivity parameter, such as a reaction rate constant. This model can then be used to predict the reactivity of new or untested compounds. mdpi.comnih.gov For a series of dichloropropanoate esters with varying alkyl chains, a QSRR model could predict how the chain length influences reactivity.

Environmental Fate and Degradation Mechanisms of Octyl 2,3 Dichloropropanoate

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, the breakdown of chemicals by light energy, is another potential environmental fate for many organic pollutants. epa.gov This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals. The presence of chlorine atoms on the aliphatic chain could influence the compound's light absorption properties and susceptibility to photodegradation. However, without specific experimental studies, the photolytic rate, quantum yield, and byproducts for Octyl 2,3-dichloropropanoate remain unknown. For context, a photolytic half-life of 322 hours in aqueous solution has been reported for the chlorinated octyl compound 4,5-dichloro-2-octyl-3-isothiazolone. nih.gov

There are no published studies that have identified the photolytic byproducts of this compound. Research would be required to determine the structures of these potential transformation products.

Biodegradation Pathways and Microbial Metabolism

The biodegradation of this compound would likely be a multi-step process involving different classes of microbial enzymes. The pathway can be inferred from the degradation of other chlorinated esters and alkanoic acids. nih.govnih.govacademicjournals.org

Microorganisms capable of degrading chlorinated hydrocarbons have been isolated from various environments, particularly from contaminated soils and sediments. nih.govfrontiersin.orgnih.gov It is plausible that microbial communities in such environments could adapt to utilize this compound as a carbon source. The degradation process would likely involve a consortium of different microbial species, each contributing specific enzymatic capabilities. mdpi.com

The complete mineralization of this compound would predictably require at least two types of enzymatic activity:

Esterases : The initial step in the biodegradation pathway would be the hydrolytic cleavage of the ester bond, catalyzed by an esterase enzyme. This would release n-octanol and 2,3-dichloropropanoic acid. nih.govnih.gov Microbial esterases are widespread and have been shown to act on a variety of synthetic esters. For example, esterases from Bacillus licheniformis have demonstrated activity on octyl acetate (B1210297). openmicrobiologyjournal.com

Dehalogenases : Following the initial ester hydrolysis, dehalogenase enzymes would be essential for cleaving the carbon-chlorine bonds from the 2,3-dichloropropanoic acid intermediate. nih.govacademicjournals.org This dehalogenation is a critical step in detoxifying the compound and allowing it to enter central metabolic pathways. Various bacterial dehalogenases have been characterized that act on short-chain haloalkanoic acids, such as 2,2-dichloropropionate. nih.govacademicjournals.org

A summary of the probable enzymatic degradation steps is presented in the table below.

| Step | Enzyme Class | Substrate | Products |

| 1 | Esterase | This compound | n-Octanol + 2,3-Dichloropropanoic acid |

| 2 | Dehalogenase | 2,3-Dichloropropanoic acid | Chlorinated and non-chlorinated intermediates |

To date, no specific microorganisms capable of degrading this compound have been isolated and characterized in the scientific literature. The isolation of such organisms would likely involve enrichment culture techniques using the target compound as the sole source of carbon and energy from environments with a history of pollution by chlorinated compounds. Studies have successfully isolated bacteria from genera such as Pseudomonas, Rhizobium, and Rhodococcus that can degrade related chlorinated molecules like 1,3-dichloropropene (B49464) and 2,2-dichloropropionate. nih.govnih.govacademicjournals.orgnih.govnih.gov

Analysis of Environmental Transformation Products and Pathways

The initial and most significant transformation step for this compound in the environment is the hydrolysis of its ester bond. This reaction cleaves the molecule into n-octanol and 2,3-dichloropropanoic acid. This process can occur both biotically, mediated by microbial esterase enzymes, and abiotically. iastate.edu Chemical hydrolysis is influenced by pH, with rates typically increasing in alkaline conditions. iastate.edu For many pesticide esters, hydrolysis is a key route of degradation in soil and water. iastate.edupiat.org.nz

Table 1: Predicted Initial Hydrolysis of this compound

| Reactant | Catalyst/Process | Products |

| This compound | Abiotic (Chemical) or Biotic (Enzymatic) Hydrolysis | n-Octanol + 2,3-Dichloropropanoic Acid |

Following hydrolysis, the two resulting products, n-octanol and 2,3-dichloropropanoic acid, undergo separate degradation pathways.

Fate of n-Octanol

n-Octanol is a simple long-chain alcohol that is readily biodegradable in the environment. Microorganisms in soil and water can utilize it as a carbon and energy source, typically oxidizing it first to octanal, then to octanoic acid, which subsequently enters the beta-oxidation pathway to be completely mineralized to carbon dioxide and water.

Fate of 2,3-Dichloropropanoic Acid

The environmental persistence and fate of the original molecule are largely dictated by the degradation of 2,3-dichloropropanoic acid. As a chlorinated alkanoic acid, its breakdown is primarily achieved through microbial action. griffith.edu.autandfonline.com Numerous studies on similar compounds, such as 2,2-dichloropropionic acid (Dalapon), demonstrate that soil and water microorganisms possess dehalogenase enzymes capable of cleaving carbon-halogen bonds. cdnsciencepub.comresearchgate.netij-aquaticbiology.com

The degradation pathway for 2,3-dichloropropanoic acid is expected to proceed via sequential dehalogenation, where the chlorine atoms are removed one by one. This process is catalyzed by haloacid dehalogenases. The removal of the first chlorine atom would result in a monochloropropanoic acid intermediate. Subsequent removal of the second chlorine atom would yield a non-halogenated intermediate, likely a hydroxypropanoic acid, which can then be channeled into central metabolic pathways, such as the Krebs cycle, after being converted to compounds like pyruvate. annualreviews.org

Table 2: Examples of Microorganisms and Enzymes Involved in the Degradation of Analogous Chlorinated Alkanoic Acids

| Microorganism | Substrate Degraded | Key Enzyme Type | Reference |

| Pseudomonas sp. | 3-Chloropropionic Acid | Dehalogenase | researchgate.net |

| Burkholderia sp. | 2,2-Dichloropropionic Acid | Dehalogenase | researchgate.net |

| Enterobacter sp. | 2,2-Dichloropropionic Acid | Dehalogenase | ij-aquaticbiology.com |

| Rhizobium sp. | 2,2-Dichloropropionic Acid | Dehalogenase | grafiati.com |

| Terrabacter terrae | 2,2-Dichloropropionic Acid | Dehalogenase | grafiati.com |

The specific intermediates of 2,3-dichloropropanoic acid degradation would depend on which chlorine atom is removed first. The process would likely lead to the formation of intermediates that are progressively less chlorinated and more amenable to further microbial metabolism.

Table 3: Proposed Transformation Products and Pathways for 2,3-Dichloropropanoic Acid

| Step | Transformation | Reactant | Product(s) | Type of Reaction |

| 1 | Initial Hydrolysis | This compound | n-Octanol + 2,3-Dichloropropanoic Acid | Hydrolysis |

| 2a | Dehalogenation | 2,3-Dichloropropanoic Acid | 2-Chloro-3-hydroxypropanoic acid or 3-Chloro-2-hydroxypropanoic acid + Cl⁻ | Microbial Dehalogenation |

| 2b | Dehalogenation | 2-Chloro-3-hydroxypropanoic acid or 3-Chloro-2-hydroxypropanoic acid | Dihydroxypropanoic acid (Glyceric acid) + Cl⁻ | Microbial Dehalogenation |

| 3 | Oxidation/Metabolism | Dihydroxypropanoic acid | Pyruvic acid, other metabolic intermediates | Central Metabolism |

| 4 | Mineralization | Pyruvic acid and other intermediates | CO₂, H₂O, Biomass | Krebs Cycle/Respiration |

Applications of Octyl 2,3 Dichloropropanoate As a Chemical Intermediate

Utilization in the Synthesis of Novel Organic Compounds

There is no available information on the specific use of Octyl 2,3-dichloropropanoate as a precursor or intermediate in the synthesis of new organic molecules.

Role in the Preparation of Fine Chemicals and Specialty Materials

No studies have been found that detail the role of this compound in the manufacturing of fine chemicals or specialty materials.

Potential as a Building Block in Polymer Chemistry

There is no literature to support the potential use of this compound as a monomer or a modifying agent in polymer synthesis.

Until research on this specific chemical compound is conducted and published, a comprehensive and factual article on its applications as a chemical intermediate cannot be provided.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

Traditional chemical synthesis routes for halogenated esters often involve hazardous reagents and generate significant environmental pollutants. manchester.ac.uk The development of "green" synthesis methodologies is a paramount objective, aiming to create more sustainable and efficient production pathways. A primary focus is the application of biocatalysis, which utilizes enzymes to perform chemical transformations under mild and environmentally benign conditions. manchester.ac.ukresearchgate.net

Halogenases, a class of enzymes that catalyze the incorporation of halogens into organic molecules, are particularly promising. researchgate.net Flavin-dependent halogenases (FDHs), for example, can achieve site-selective chlorination and bromination on various substrates using simple halide anions and dioxygen, offering a safer alternative to molecular chlorine. researchgate.netmdpi.com Research is ongoing to engineer these enzymes to broaden their substrate scope and improve their stability for industrial applications. chemrxiv.org Lipases are another class of enzymes investigated for their role in the stereospecific synthesis and hydrolysis of chlorinated esters. dur.ac.uk

Beyond biocatalysis, other green chemistry strategies include the use of novel catalysts that operate with molecular oxygen as the sole oxidant, eliminating the need for hazardous oxidizing agents. materialssquare.com Methodologies like solvent-free phase transfer catalysis (PTC) and reactions in dry media, often enhanced by microwave activation, have shown success in synthesizing other aromatic esters, suggesting a potential avenue for the eco-friendly production of Octyl 2,3-dichloropropanoate. researchgate.netbohrium.com These methods can significantly reduce reaction times and energy consumption. researchgate.net

| Synthesis Approach | Key Features | Potential Advantages | References |

|---|---|---|---|

| Biocatalysis (e.g., Halogenases, Lipases) | Uses enzymes as catalysts under mild conditions (aqueous environment, ambient temperature/pressure). | High selectivity (regio- and enantio-), reduced by-products, use of non-toxic reagents, lower energy consumption. | manchester.ac.ukresearchgate.netdur.ac.uknih.gov |

| Novel Catalysis | Employs advanced catalysts that use molecular oxygen as the oxidant. | Avoids hazardous and toxic oxidizing agents, increasing process safety and sustainability. | materialssquare.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions, often under solvent-free conditions. | Drastically reduced reaction times, increased yields, lower energy usage, and reduced solvent waste. | researchgate.netbohrium.com |

| Phase Transfer Catalysis (PTC) | Facilitates the reaction between reactants in different phases (e.g., solid-liquid) without the need for a solvent. | Eliminates bulk solvent use, simplifies product work-up, and can lead to higher purity. | bohrium.com |

Exploration of Enantiospecific Applications and Chiral Pool Syntheses

This compound possesses a chiral center at the second carbon atom of the propanoate chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological and chemical properties of these individual enantiomers can differ significantly. Consequently, a major area of future research is the development of methods for chiral resolution—the separation of a racemic (50:50) mixture into its pure enantiomers. wikipedia.org

Enzyme-catalyzed kinetic resolution is a highly effective technique for this purpose. For instance, studies on the related compound, R,S-octyl-2-chloropropionate, have shown that lipases can exhibit total enantiospecificity, selectively hydrolyzing one enantiomer while leaving the other untouched. dur.ac.uk This allows for the separation and isolation of a high-purity single enantiomer. dur.ac.uk Future work will likely involve screening for novel enzymes or engineering existing ones to efficiently resolve this compound. frontiersin.org

Once resolved, the distinct properties of each enantiomer can be explored for enantiospecific applications. This could be particularly relevant in fields like agriculture or materials science, where one enantiomer might exhibit desired activity while the other is inactive or has different effects. The separated enantiomers can also serve as building blocks in "chiral pool synthesis," where they are used as starting materials to construct more complex, optically active molecules. libretexts.org

| Concept | Description | Relevance to this compound | References |

|---|---|---|---|

| Chiral Resolution | The process of separating a racemic mixture into its individual enantiomers. | Essential for isolating pure (R)- and (S)-Octyl 2,3-dichloropropanoate to study their specific properties. | wikipedia.orglibretexts.org |

| Enzymatic Kinetic Resolution | A method using enzymes (e.g., lipases) that selectively react with one enantiomer in a racemic mixture, allowing for their separation. | A proven, highly selective method for resolving chlorinated esters, offering a green and efficient pathway to enantiopure products. | dur.ac.ukfrontiersin.org |

| Enantiospecific Applications | The use of a single, pure enantiomer of a chiral compound to leverage its specific biological or chemical activity. | Future research could uncover unique applications for each enantiomer in various industries. | libretexts.org |

| Chiral Pool Synthesis | A synthetic strategy that uses readily available, enantiomerically pure natural products as starting materials for complex chiral molecules. | Pure enantiomers of this compound could serve as valuable chiral synthons for creating other advanced materials. | libretexts.org |

Advanced Studies on Environmental Degradation Kinetics and Mechanisms

Chlorinated organic compounds are a significant class of environmental pollutants due to their potential toxicity and persistence. tandfonline.comasm.org Understanding the environmental fate of this compound is crucial. Future research will focus on detailed kinetic and mechanistic studies of its degradation through various environmental pathways, including biodegradation and photodegradation.

Biodegradation involves the breakdown of chemicals by microorganisms. researchgate.net Studies on similar chlorinated compounds show that degradation can occur under both aerobic and anaerobic conditions, often involving enzymes like dehalogenases that cleave the carbon-halogen bond. tandfonline.comresearchgate.net Research is needed to identify specific microbial strains capable of metabolizing this compound and to elucidate the metabolic pathways involved. This knowledge is essential for developing bioremediation strategies for contaminated sites. asm.orgresearchgate.net

Photodegradation is the breakdown of compounds by light. researchgate.net This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species (like hydroxyl radicals) that then degrade the compound. rsc.orgnih.gov For halogenated esters, photodegradation rates can be influenced by factors such as pH and the number of halogen substituents. rsc.org Advanced studies will aim to quantify the degradation rates under various simulated environmental conditions and identify the resulting transformation products to fully assess the environmental risk profile. nih.gov

| Degradation Pathway | Mechanism | Key Influencing Factors | References |

|---|---|---|---|

| Biodegradation | Microbial metabolism, often involving enzymatic cleavage of C-Cl bonds (dehalogenation). Can be aerobic or anaerobic. | Presence of specific microbial consortia, oxygen levels, nutrient availability, temperature. | tandfonline.comresearchgate.netresearchgate.net |

| Direct Photodegradation | The molecule directly absorbs photons of light, leading to its structural transformation and breakdown. | Wavelength and intensity of light, molar absorptivity of the compound, quantum yield. | rsc.orgnih.gov |

| Indirect Photodegradation | Photosensitizers (e.g., dissolved organic matter) absorb light and generate reactive oxygen species (e.g., •OH, 1O2) that degrade the compound. | Concentration of photosensitizers, water chemistry (pH, presence of nitrates). | rsc.orgnih.gov |

Integration with Machine Learning and AI for Predictive Chemistry and Materials Design

Synthesis Prediction: AI algorithms can suggest the most efficient and sustainable synthetic routes, identify optimal catalysts, and predict reaction yields under various conditions, reducing the need for extensive trial-and-error experimentation. revvitysignals.comaveva.com

Property Prediction: Models can estimate physical properties (e.g., viscosity, boiling point) and reactivity parameters (e.g., hydrolysis rates) directly from the molecular structure. nih.govepa.govmdpi.com This is particularly useful for understanding the behavior of new or understudied compounds. acs.orgresearchgate.net

Toxicity and Degradation Prediction: AI can be used to forecast the potential toxicity and environmental persistence of a compound, allowing for safer design choices early in the development process. nih.gov

| AI/ML Application | Objective | Potential Impact on Research | References |

|---|---|---|---|

| Reaction Prediction | To predict the outcome, yield, and optimal conditions for chemical reactions. | Accelerates the development of new synthesis routes; reduces experimental costs and waste. | revvitysignals.comdigitellinc.com |

| Property Prediction | To estimate the physical, chemical, and biological properties of a molecule from its structure. | Enables rapid screening of compounds for desired characteristics without physical synthesis. | nih.govepa.govmdpi.com |

| Generative Materials Design | To create novel molecular structures tailored to have specific, predefined properties. | Opens pathways to new materials and applications; enhances innovation in materials science. | aveva.commckinsey.comaveva.com |

| Mechanistic Insight | To analyze complex datasets and identify key molecular features that govern reactivity or biological interactions. | Provides deeper understanding of reaction mechanisms and structure-activity relationships. | nih.govfnasjournals.comnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.